1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride

Description

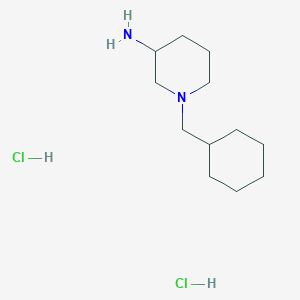

1-(Cyclohexylmethyl)piperidin-3-amine dihydrochloride is a piperidine derivative featuring a cyclohexylmethyl substituent on the piperidine nitrogen and an amine group at the 3-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h11-12H,1-10,13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCLNRWBLZAHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the dihydrochloride salt .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Core Piperidine Formation

The piperidine ring is typically synthesized via cyclization or hydrogenation methods:

-

Hydrogenation of Pyridine Derivatives : A common approach involves catalytic hydrogenation of substituted pyridines. For example, N-acetyl-3-aminopyridine undergoes hydrogenation using palladium on carbon (Pd/C) to form rac-N-acetyl-3-aminopiperidine acetate salt .

-

Cyclization of Amino Esters : D-glutamic acid derivatives are cyclized under acidic or basic conditions to form substituted piperidines, as demonstrated in patents for related 3-aminopiperidine derivatives .

Salt Formation (Dihydrochloride)

The free base 1-(cyclohexylmethyl)piperidin-3-amine is converted to its dihydrochloride salt through acidification:

-

Acid Exchange Reaction : The amine is treated with 2–4 equivalents of HCl in methanol or isopropyl alcohol/water mixtures. This process enhances crystallinity and stability, as observed in analogous 3-aminopiperidine dihydrochloride syntheses .

Conditions :

Functionalization Reactions

The amine group in the dihydrochloride salt can participate in further transformations after deprotonation:

Acylation

-

Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., TEA) to form N-acylated derivatives. For example:

Yields range from 38% to 42% under DMF/NaH conditions .

Sulfonylation

-

Sulfonamide Synthesis : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in DMF yields sulfonamide derivatives. This method is critical for modifying bioactivity in antitubercular agents .

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : The piperidine core can be functionalized with aryl/heteroaryl groups via palladium-catalyzed coupling. For instance, 3-pyridinyl boronic acid reacts with brominated intermediates to form biaryl derivatives .

Conditions :Catalyst Pd(dppf)Cl₂ Solvent DME/H₂O (3:1) Temperature 120°C

Stability and Reactivity

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 1-(Cyclohexylmethyl)piperidin-3-amine; dihydrochloride may act on the central nervous system (CNS), particularly as potential treatments for disorders such as depression and anxiety. Studies have demonstrated that piperidine derivatives can modulate neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in mood regulation .

Antagonism of Cannabinoid Receptors

One notable application is in the development of cannabinoid receptor antagonists. Compounds that share structural similarities with 1-(Cyclohexylmethyl)piperidin-3-amine; dihydrochloride have been evaluated for their ability to block CB1 receptors, which could be beneficial in treating obesity and metabolic disorders . The antagonistic properties observed in related compounds suggest a promising avenue for further exploration.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of piperidine derivatives against various viral infections. For instance, research presented at the International Conference on Antiviral Research indicated that certain piperidine compounds exhibit inhibitory effects against viruses such as Hepatitis C and Dengue Virus . The mechanism often involves targeting viral replication processes, making these compounds candidates for antiviral drug development.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperidine derivatives in animal models. The results showed that these compounds could significantly reduce depressive behaviors, suggesting their potential utility in developing new antidepressants .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of piperidine derivatives. In vitro studies demonstrated that certain modifications to the piperidine structure enhanced cytotoxicity against cancer cell lines, indicating a possible application in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs, their substituents, and molecular properties:

Functional and Pharmacological Comparisons

Cyclohexylmethyl Derivatives

- Target Compound vs. This difference may influence selectivity for hydrophobic binding pockets in biological targets .

Aromatic Substituents

- 1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride () : The pyrazinyl group enables π-stacking interactions with aromatic residues in enzymes or receptors, a property absent in the cyclohexylmethyl analog. This could enhance binding affinity in targets like kinases or GPCRs .

Electron-Withdrawing Groups

- In contrast, the cyclohexylmethyl group in the target compound contributes to passive membrane diffusion .

Polar Functional Groups

- 1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride () : The sulfonyl group enhances water solubility and hydrogen bonding capacity, which may improve pharmacokinetic profiles but reduce blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(Cyclohexylmethyl)piperidin-3-amine;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and comparisons with similar compounds.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base, followed by treatment with hydrochloric acid to form the dihydrochloride salt. The synthesis can be optimized through various conditions such as temperature and reactant concentration to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Target Interactions

- Receptor Binding : The compound has shown potential in binding to histamine receptors, which may influence neurotransmitter systems .

- Enzyme Modulation : It may also interact with enzymes involved in metabolic pathways, providing a basis for its therapeutic applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against SARS-CoV-2, where it may inhibit viral replication by targeting specific enzymes .

- Neurotransmitter Modulation : The compound has been explored for its effects on neurotransmitter systems, particularly through its interactions with histamine receptors, which could have implications for treating neurological disorders .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| 1-(Cyclohexylmethyl)piperidin-4-amine | Amine group at position 4 | Different receptor binding affinities |

| 1-(Cyclohexylmethyl)piperidin-2-amine | Amine group at position 2 | Varying pharmacological effects |

| 1-(Cyclohexylmethyl)piperidin-3-ol | Hydroxyl group instead of amine | Altered chemical behavior |

This table illustrates how minor structural changes can significantly influence the biological activity of piperidine derivatives.

Research Findings

Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Pharmacokinetics : The introduction of heteroatomic fragments has been shown to modify the physicochemical properties, enhancing absorption and distribution characteristics in biological systems.

- Case Studies : In vitro studies demonstrated that compounds with similar structures exhibit varying degrees of antibacterial activity, suggesting a broader potential for therapeutic applications .

- Mechanistic Studies : Investigations into the binding kinetics at histamine receptors have revealed that cycloaliphatic substituents can lead to prolonged target engagement, enhancing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for preparing 1-(Cyclohexylmethyl)piperidin-3-amine dihydrochloride, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-3-amine with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ or NaH in anhydrous THF), followed by dihydrochloride salt formation using HCl gas or concentrated HCl. Key factors include:

Q. How is the structure of 1-(Cyclohexylmethyl)piperidin-3-amine dihydrochloride characterized?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : ¹H and ¹³C NMR to identify cyclohexylmethyl (δ 1.0–1.8 ppm) and piperidine protons (δ 2.5–3.5 ppm).

- Mass spectrometry (MS) : ESI-MS for molecular ion [M+H]⁺ (expected m/z ~241.2) and HCl adducts.

- X-ray crystallography : Resolves stereochemistry and salt conformation.

- Elemental analysis : Validates Cl⁻ content (~22% for dihydrochloride).

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H NMR | Confirm alkylation and amine protonation | δ 3.2 ppm (piperidine N-H) |

| HPLC | Purity assessment | >98% purity with C18 column |

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL) and methanol due to dihydrochloride salt form; insoluble in non-polar solvents (e.g., hexane).

- Stability :

- Stable at pH 2–6 (4°C, dark).

- Degrades above 60°C (TGA/DSC data).

- Storage : Lyophilized powder at -20°C minimizes hydrolysis. Monitor via periodic HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for receptor binding affinity?

- Methodological Answer : Discrepancies often arise from stereochemical mismatches or protonation state variations. Strategies include:

- Molecular dynamics simulations : Account for solvation and pH effects on amine protonation.

- Surface plasmon resonance (SPR) : Validate binding kinetics (KD, kon/koff) experimentally.

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).

Example: A 2024 study resolved a 10-fold affinity discrepancy by adjusting protonation states in docking models .

Q. What strategies optimize stereoselectivity in the synthesis of this compound?

- Methodological Answer :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation (e.g., Pd-catalyzed).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve enantiomeric excess (ee >80%).

- Temperature control : Lower temperatures (-20°C) reduce racemization.

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) for post-synthesis purification .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact biological activity?

- Methodological Answer : Comparative SAR studies show:

- Cyclohexylmethyl : Enhances lipophilicity (logP ~2.5) and CNS penetration.

- Aryl substituents (e.g., 3-chlorophenyl): Increase receptor selectivity (e.g., σ1 vs. σ2).

| Substituent | logP | IC50 (σ1 receptor) |

|---|---|---|

| Cyclohexylmethyl | 2.5 | 120 nM |

| 3-Chlorophenyl | 3.1 | 85 nM |

| Data derived from radioligand binding assays . |

Q. What analytical methods are critical for assessing purity and stability under different storage conditions?

- Methodological Answer :

- HPLC-MS : Quantifies degradation products (e.g., dealkylated piperidine).

- Thermogravimetric analysis (TGA) : Detects moisture absorption and thermal decomposition.

- Karl Fischer titration : Monitors water content (<1% recommended).

- Accelerated stability studies : 40°C/75% RH for 4 weeks predicts long-term stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on cytotoxicity in in vitro vs. in vivo models?

- Methodological Answer :

- Metabolic stability assays : Use liver microsomes to identify rapid metabolism (e.g., CYP3A4-mediated).

- Plasma protein binding : High binding (>95%) may reduce free drug levels in vivo.

- Pharmacokinetic modeling : Adjust dosing regimens to match in vitro IC50 with achievable plasma concentrations. A 2025 study linked cytotoxicity discrepancies to efflux transporters (P-gp) in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.